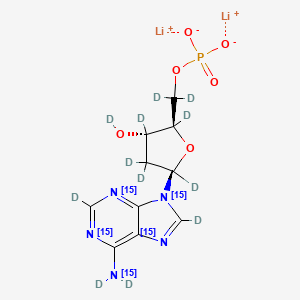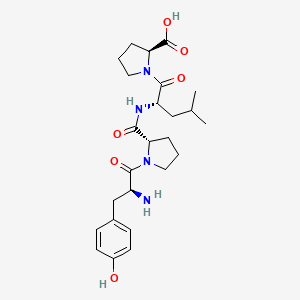
H-Tyr-Pro-Leu-Pro-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr-Pro-Leu-Pro-OH is a tetrapeptide composed of the amino acids tyrosine, proline, leucine, and proline. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are known for their roles in signaling pathways and as potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Leu-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. Subsequent amino acids (leucine, proline, and tyrosine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the efficiency of industrial peptide production .
化学反应分析
Types of Reactions
H-Tyr-Pro-Leu-Pro-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the peptide, modifying its properties and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodinane derivatives.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkylating agents and acylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield peptides with modified side chains .
科学研究应用
H-Tyr-Pro-Leu-Pro-OH has numerous applications in scientific research:
作用机制
The mechanism of action of H-Tyr-Pro-Leu-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, neuropeptides like this compound can interact with receptors in the nervous system, influencing neurotransmission and other physiological processes .
相似化合物的比较
Similar Compounds
H-Arg-Tyr-Leu-Pro-Thr-OH: Another neuropeptide with similar structural features and biological activities.
H-Dmt-D-Arg-Aba-β-Ala-NH2: A tetrapeptide with opioid and neurotensin receptor activity.
Uniqueness
H-Tyr-Pro-Leu-Pro-OH is unique due to its specific sequence and the presence of tyrosine, which can undergo various chemical modifications. This uniqueness allows it to serve as a versatile tool in research and potential therapeutic applications .
属性
分子式 |
C25H36N4O6 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O6/c1-15(2)13-19(24(33)29-12-4-6-21(29)25(34)35)27-22(31)20-5-3-11-28(20)23(32)18(26)14-16-7-9-17(30)10-8-16/h7-10,15,18-21,30H,3-6,11-14,26H2,1-2H3,(H,27,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 |
InChI 键 |
FWNZIZLGIXKJMX-TUFLPTIASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


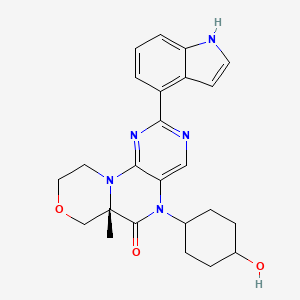

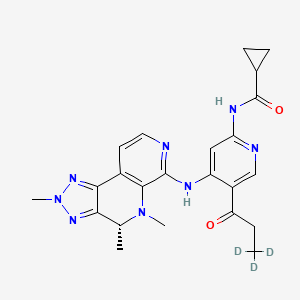
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
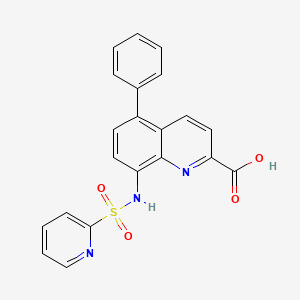
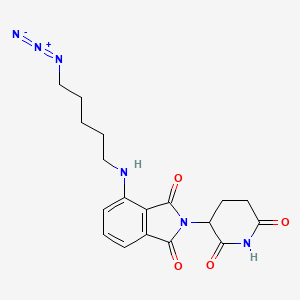
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
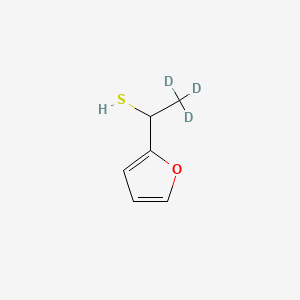
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
